N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a furan ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a chalcone, with hydrazine hydrate under basic conditions to form the pyrazole ring.
Introduction of the Furan Ring: The furan ring is introduced through a reaction involving a furan-containing aldehyde and the pyrazole intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various furan and pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and antifungal agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles: These compounds share a similar pyrazole ring structure but differ in the substituents on the furan ring.
3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles: These compounds have an isoxazole ring instead of a pyrazole ring.
Uniqueness
N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to its combination of a furan ring, a pyrazole ring, and a sulfonamide group. This unique structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-25(22,23)19-14-8-6-13(7-9-14)15-11-16(17-5-4-10-24-17)20(18-15)12(2)21/h4-10,16,19H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBMFXYFLGKMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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